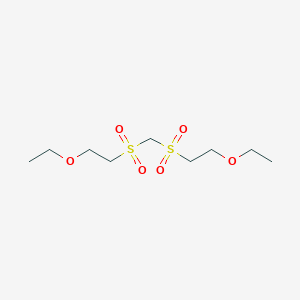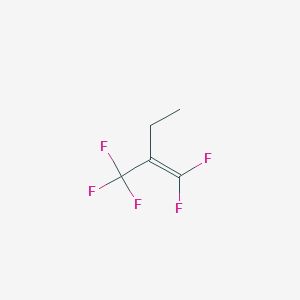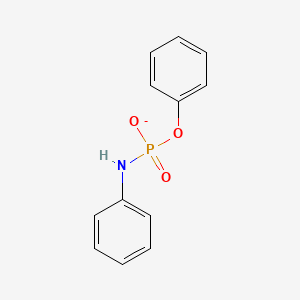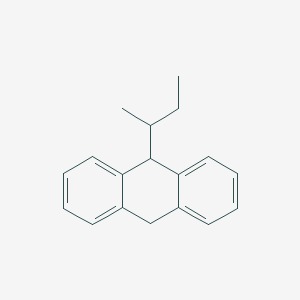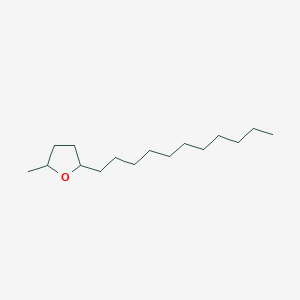
2-Methyl-5-undecyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-undecyltetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a methyl group at the second position and an undecyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-undecyltetrahydrofuran typically involves the catalytic hydrogenation of furfural derivatives. One common method is the hydrogenation of 2-methyl-5-undecylfuran using a suitable catalyst under high pressure and temperature conditions. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow hydrogenation processes. This method allows for the efficient conversion of furfural derivatives to the desired tetrahydrofuran compound. The use of renewable biomass sources, such as agricultural waste, can also be employed to produce the starting materials for this synthesis, aligning with green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-5-undecyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce more saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-undecyltetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various organic reactions due to its stability and unique solubility properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-undecyltetrahydrofuran involves its interaction with specific molecular targets. The compound can act as a Lewis base, participating in coordination with metal ions in catalytic processes. Its unique structure allows it to modulate the reactivity of organometallic reagents, making it valuable in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2-Methyltetrahydrofuran: A similar compound with a shorter alkyl chain, used as a solvent in organic synthesis.
Tetrahydrofuran: A widely used solvent with similar properties but lacking the methyl and undecyl substitutions.
Uniqueness: 2-Methyl-5-undecyltetrahydrofuran stands out due to its longer alkyl chain, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications where traditional tetrahydrofurans may not be suitable .
Eigenschaften
CAS-Nummer |
5410-23-1 |
|---|---|
Molekularformel |
C16H32O |
Molekulargewicht |
240.42 g/mol |
IUPAC-Name |
2-methyl-5-undecyloxolane |
InChI |
InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-16-14-13-15(2)17-16/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
DBIWLNHZGPZKBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1CCC(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


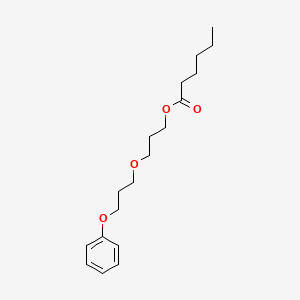
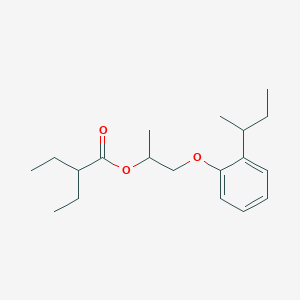
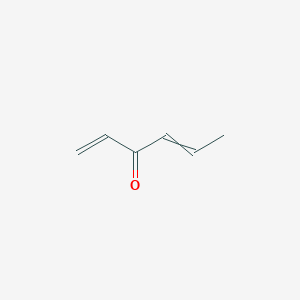
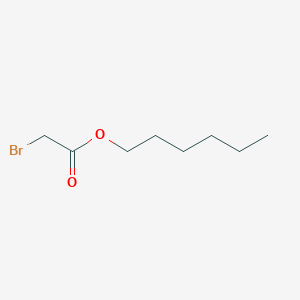

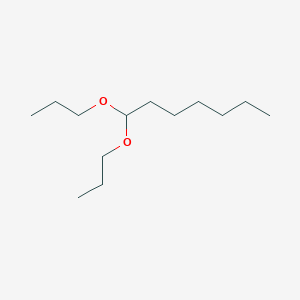
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)


